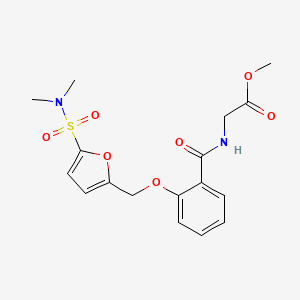

methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate

Description

Methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate is a synthetic organic compound featuring a furan core substituted with a dimethylsulfamoyl group, a benzamido-acetate ester linkage, and a methoxybenzamide moiety. Its structure combines elements of sulfonamide pharmacophores and aromatic heterocycles, which are often associated with biological activity, including antimicrobial, antiviral, or enzyme-inhibitory properties.

Properties

IUPAC Name |

methyl 2-[[2-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]benzoyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O7S/c1-19(2)27(22,23)16-9-8-12(26-16)11-25-14-7-5-4-6-13(14)17(21)18-10-15(20)24-3/h4-9H,10-11H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPZFBBMPJUGIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(O1)COC2=CC=CC=C2C(=O)NCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the furan ring with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Attachment of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.

Substitution: The benzamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that specific substitutions on the furan and benzamide moieties enhanced activity, suggesting potential for developing new antimicrobial agents.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 |

| Compound B | Escherichia coli | 15 |

Anticancer Potential

In vitro studies have shown that this compound exhibits promising anticancer activity against various cancer cell lines. The presence of the furan and sulfonamide groups is believed to enhance its interaction with biological targets involved in cancer metabolism.

Study on Antimicrobial Activity

A recent study synthesized a series of derivatives based on this compound and evaluated their antimicrobial properties. The findings indicated that modifications to the furan and benzamide structures significantly influenced their antibacterial efficacy.

Anticancer Evaluation

Another study focused on evaluating the anticancer potential of related compounds against diverse cancer cell lines. Results showed that specific structural modifications led to enhanced cytotoxicity, with some derivatives exhibiting lower IC50 values compared to standard anticancer agents like doxorubicin.

Mechanism of Action

The mechanism by which methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate exerts its effects depends on its application:

Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-Based Acetate Derivatives

a) Methyl 2-(5-Bromo-3-Methylsulfinyl-1-Benzofuran-2-yl)Acetate

- Structure : Benzofuran ring substituted with bromo and methylsulfinyl groups, linked to a methyl acetate.

- Key Properties : Exhibits planar benzofuran geometry stabilized by intermolecular hydrogen bonding. Synthesized via oxidation of its methylsulfanyl precursor .

- Comparison : Unlike the target compound, this derivative lacks the dimethylsulfamoyl and methoxybenzamide groups. Its pharmacological focus is on crystallography rather than bioactivity .

b) Methyl [3-(Substituted Carbamoyl)Furan-2-yl]Acetates

- Examples : Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a), Methyl [3-(phenylcarbamoyl)furan-2-yl]acetate (95d) .

- Key Properties: These derivatives feature carbamoyl substituents on the furan ring.

- Comparison : The target compound replaces carbamoyl with dimethylsulfamoyl, which may enhance solubility or alter target binding .

c) Piperidinium 2-((5-(Furan-2-yl)-4-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)Acetate

- Structure : Combines furan, triazole, and acetate groups.

- Key Properties: Demonstrates immunomodulatory, antioxidant, and hepatoprotective activities. Validated via HPLC-DAD methods for purity .

- Comparison : The triazole-thioacetate moiety distinguishes it from the target compound’s benzamido-acetate linkage, suggesting divergent biological targets .

Sulfonamide-Containing Analogues

a) N-(2,4-Dichloro-5-(4-(Difluoromethyl)-4,5-Dihydro-3-Methyl-5-Oxo-1H-1,2,4-Triazol-1-yl)Phenyl)Methanesulfonamide

- Use : Herbicide (sulfentrazone) .

- Key Properties: Sulfonamide linked to a triazole ring; acts as a protoporphyrinogen oxidase inhibitor.

b) Ranitidine-Related Compounds

- Example: N,N’-Bis{2-[({5-[(Dimethylamino)Methyl]-2-Furanyl}-Methyl)Thio]Ethyl}-2-Nitro-1,1-Ethenediamine (Ranitidine related compound B) .

- Key Properties: Combines furan, dimethylamino, and nitroethenediamine groups.

- Comparison: The target compound lacks the nitroethenediamine chain but shares the dimethylamino motif, suggesting possible overlap in metabolic stability or receptor interactions .

Benzamido-Acetate Derivatives

a) (R)-2-Phenyl-2-(4-(Tetrahydrofuran-2-yl)Benzamido)Acetate

- Structure : Tetrahydrofuran-linked benzamido-acetate ester.

- Key Properties : Synthesized via sp³ C–C bond cleavage strategies; 45% yield with 1:1 diastereomeric ratio .

b) Thiazolide Derivatives (e.g., Methyl 2-(2-Hydroxybenzamido)-1,3-Thiazole-5-Carboxylate)

Biological Activity

Methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C17H18N4O5S

- Molecular Weight : 422.5 g/mol

The structure includes a furan ring, a methoxy group, and a benzamide moiety, contributing to its biological activity.

Inhibition of Neutral Sphingomyelinase 2 (nSMase2)

Recent studies have identified this compound as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases, including Alzheimer's disease (AD). nSMase2 catalyzes the hydrolysis of sphingomyelin to ceramide, playing a critical role in exosome biogenesis and cellular signaling.

- Inhibition Potency : The compound exhibits significant inhibitory activity against nSMase2 with an IC50 value in the nanomolar range, indicating strong potential for therapeutic applications in conditions associated with elevated nSMase2 activity .

- Impact on Exosome Release : Inhibiting nSMase2 leads to reduced exosome secretion from cells, which is crucial in managing diseases characterized by exosome dysfunction .

Antioxidant Properties

Research indicates that compounds similar to this compound possess antioxidant properties. These properties are essential for combating oxidative stress-related diseases.

- Mechanism : The antioxidant activity is attributed to the presence of phenolic structures within the compound, which can neutralize free radicals and reduce oxidative damage .

Anticancer Activity

Preliminary studies suggest that compounds with similar structural features may exhibit anticancer properties by modulating cell signaling pathways related to apoptosis and proliferation.

- Cell Line Studies : In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting potential for cancer therapy .

Study on Alzheimer’s Disease Models

In a study involving transgenic mouse models of AD, this compound was administered to evaluate its effects on cognitive function and exosome dynamics.

- Results : The treatment resulted in improved cognitive performance and reduced levels of pathogenic exosomes in the brain, supporting its role as a therapeutic agent against AD .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to optimize the efficacy of similar compounds:

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| Compound A | 300 | nSMase2 Inhibition |

| Compound B | 150 | Antioxidant |

| Methyl 2-(...) | TBD | Potentially Anticancer |

These studies indicate that modifications to the molecular structure can enhance potency and selectivity towards specific biological targets.

Q & A

Advanced Research Question

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance sulfonation efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) improve reagent solubility.

- Temperature control : Mild heating (40–60°C) prevents side reactions like over-sulfonation.

Refer to analogous syntheses where potassium hydroxide in methanol/water mixtures achieved 82% yield after reflux .

How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

Advanced Research Question

- Dynamic effects in NMR : Rotameric equilibria of the dimethylsulfamoyl group can cause splitting; use variable-temperature NMR to confirm.

- X-ray vs. computational models : Compare experimental bond lengths/angles with DFT-optimized structures to identify conformational flexibility.

- Crystal packing effects : Discrepancies in hydrogen-bonding patterns may arise from solvent inclusion during crystallization .

What mechanistic insights exist for the biological activity of this compound, particularly its sulfamoyl group?

Advanced Research Question

- Enzyme inhibition : The sulfamoyl group mimics transition states in enzymes like carbonic anhydrase, as seen in sulfonamide drugs .

- Structure-activity relationships (SAR) : Modifications to the furan’s methoxy group or benzamido substituents alter binding affinity. For example, fluorination at specific positions enhances metabolic stability .

- Pharmacokinetic studies : Radiolabeled analogs can track distribution and metabolism in vivo, guided by protocols for related acetamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.